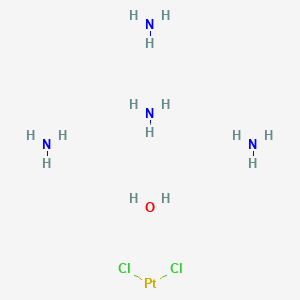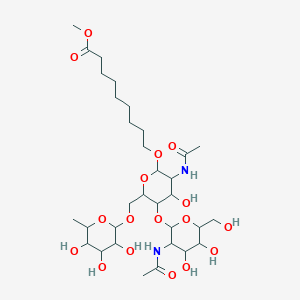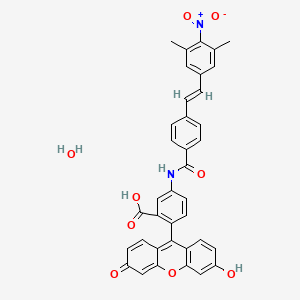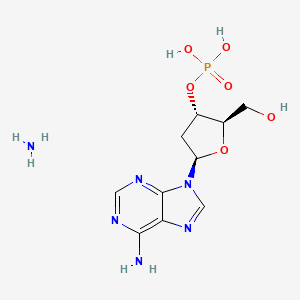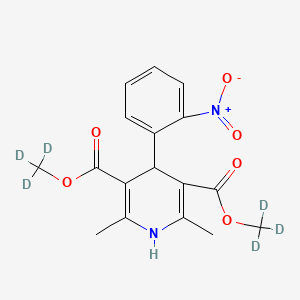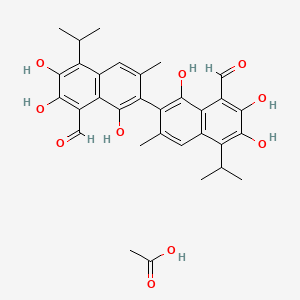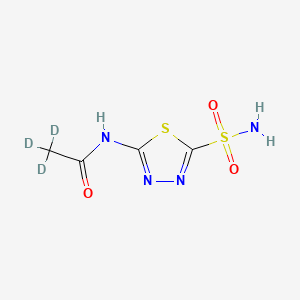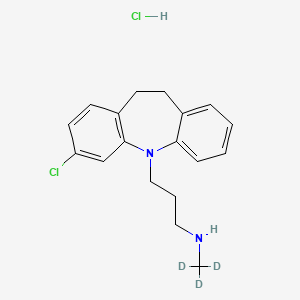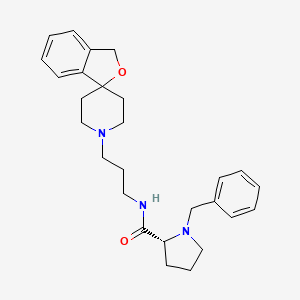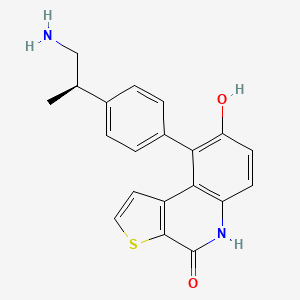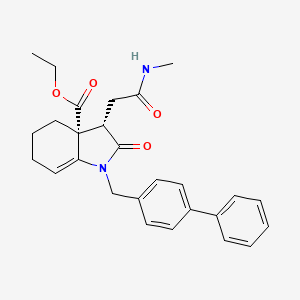
Fumarate hydratase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydratase de fumarate-IN-1 est un inhibiteur perméable aux cellules de l'hydratase de fumarate, une enzyme impliquée dans le cycle de l'acide tricarboxylique. Ce composé a montré une activité antiproliférative contre plusieurs lignées de cellules cancéreuses, ce qui en fait un outil précieux dans la recherche sur le cancer .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'hydratase de fumarate-IN-1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions réactionnelles sont généralement exclusives et peuvent varier en fonction du fabricant .
Méthodes de production industrielle
La production industrielle de l'hydratase de fumarate-IN-1 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes de qualité de la recherche .
Analyse Des Réactions Chimiques
Types de réactions
L'hydratase de fumarate-IN-1 subit principalement des réactions de substitution en raison de ses groupes fonctionnels. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l'hydratase de fumarate-IN-1 comprennent les agents oxydants, les agents réducteurs et divers solvants. Les conditions réactionnelles telles que la température, la pression et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions de l'hydratase de fumarate-IN-1 dépendent des réactifs et des conditions spécifiques utilisés. Ces produits sont généralement analysés à l'aide de techniques telles que la chromatographie et la spectroscopie pour confirmer leur structure et leur pureté .
Applications de la recherche scientifique
L'hydratase de fumarate-IN-1 a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme outil pour étudier l'inhibition enzymatique et les voies métaboliques.
Biologie : Étudie le rôle de l'hydratase de fumarate dans le métabolisme cellulaire et son impact sur la prolifération cellulaire.
Médecine : Explore les applications thérapeutiques potentielles dans le traitement du cancer en inhibant l'activité de l'hydratase de fumarate.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies métaboliques
Mécanisme d'action
L'hydratase de fumarate-IN-1 exerce ses effets en inhibant l'activité de l'hydratase de fumarate, ce qui entraîne l'accumulation de fumarate. Cette accumulation perturbe le cycle de l'acide tricarboxylique, affectant le métabolisme cellulaire et la production d'énergie. Le composé cible les voies moléculaires impliquées dans la prolifération et la survie cellulaires, ce qui en fait un agent thérapeutique potentiel pour le traitement du cancer .
Applications De Recherche Scientifique
Fumarate hydratase-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigates the role of fumarate hydratase in cellular metabolism and its impact on cell proliferation.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting fumarate hydratase activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic pathways
Mécanisme D'action
Fumarate hydratase-IN-1 exerts its effects by inhibiting the activity of fumarate hydratase, leading to the accumulation of fumarate. This accumulation disrupts the tricarboxylic acid cycle, affecting cellular metabolism and energy production. The compound targets molecular pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
Composés similaires
Inhibiteurs de la déshydrogénase succinique : Ces composés ciblent également des enzymes impliquées dans le cycle de l'acide tricarboxylique, mais ils ont des mécanismes d'action différents.
Itaconate : Un autre métabolite du cycle de l'acide tricarboxylique aux propriétés anti-inflammatoires.
Alpha-cétoglutarate : Un métabolite qui soutient le métabolisme cellulaire et joue des rôles distincts dans divers processus biologiques
Unicité
L'hydratase de fumarate-IN-1 est unique en raison de son inhibition spécifique de l'hydratase de fumarate, conduisant à une perturbation ciblée du cycle de l'acide tricarboxylique. Cette spécificité en fait un outil précieux pour étudier les voies métaboliques et les applications thérapeutiques potentielles dans la recherche sur le cancer .
Propriétés
IUPAC Name |
ethyl (3S,3aR)-3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-3-33-26(32)27-16-8-7-11-23(27)29(25(31)22(27)17-24(30)28-2)18-19-12-14-21(15-13-19)20-9-5-4-6-10-20/h4-6,9-15,22H,3,7-8,16-18H2,1-2H3,(H,28,30)/t22-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGLXHHVYNTCPD-AJTFRIOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC=C1N(C(=O)C2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CCCC=C1N(C(=O)[C@H]2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
